molecular formula C9H5ClN2O4 B13189691 7-chloro-5-nitro-1H-indole-2-carboxylic acid

7-chloro-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B13189691
M. Wt: 240.60 g/mol
InChI Key: BGQDRFSXWVRYFA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 7-chloro-5-nitro-1H-indole-2-carboxylic acid , derived from the parent indole structure (C₈H₇N) substituted at positions 2, 5, and 7. The numbering of the indole ring follows standard conventions, where the nitrogen atom occupies position 1, and subsequent positions are assigned clockwise. The carboxylic acid group (-COOH) at position 2, the nitro group (-NO₂) at position 5, and the chlorine atom at position 7 define the substituent arrangement.

Isomeric possibilities arise from alternative substitution patterns. For instance, a structural isomer could involve shifting the nitro group to position 7 and chlorine to position 5, yielding 5-chloro-7-nitro-1H-indole-2-carboxylic acid , as noted in PubChem records. Such positional isomers exhibit distinct physicochemical properties due to differences in electronic and steric environments.

Molecular Formula and Weight Analysis (C₉H₅ClN₂O₄)

The molecular formula C₉H₅ClN₂O₄ corresponds to a molar mass of 240.60 g/mol . A breakdown of the elemental composition, calculated using atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999), reveals the following contributions:

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage (%)
C 9 12.011 108.099 44.93
H 5 1.008 5.040 2.10
Cl 1 35.45 35.450 14.73
N 2 14.007 28.014 11.64
O 4 15.999 63.996 26.60

This composition underscores the dominance of carbon and oxygen in the molecular framework, with chlorine contributing significantly despite its single occurrence.

Positional Effects of Chloro and Nitro Substituents on Indole Core

The indole core’s reactivity and electronic profile are profoundly influenced by the meta- (position 5) nitro group and para- (position 7) chlorine relative to the carboxylic acid at position 2.

  • Electronic Effects :

    • The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that induces meta-directing effects, deactivating the aromatic ring through resonance withdrawal. This reduces electron density at adjacent positions, making the indole less susceptible to electrophilic attack.
    • The chlorine atom , while also electron-withdrawing via inductive effects, exhibits weaker deactivation compared to nitro groups. Its placement at position 7 creates localized electron deficiency, potentially influencing regioselectivity in substitution reactions.
  • Steric Considerations :

    • The proximity of the nitro group (position 5) and carboxylic acid (position 2) introduces steric hindrance, which may limit access to the C3 position of the indole ring. This spatial arrangement is critical in reactions such as C–H functionalization, where bulky catalysts or reagents might face accessibility challenges.
  • Acid-Base Properties :

    • The carboxylic acid at position 2 confers acidity to the molecule, with a pKa typically around 4–5, enabling deprotonation under mild basic conditions. This functional group also participates in hydrogen bonding, affecting solubility and crystallinity.

The interplay of these substituents creates a unique electronic landscape, as quantified by the Hammett equation . For instance, the nitro group’s σ value (σₚ ≈ 1.27) and chlorine’s σₚ ≈ 0.23) collectively modulate reaction rates and equilibrium constants in processes involving the indole core.

Properties

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

7-chloro-5-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14)

InChI Key

BGQDRFSXWVRYFA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-chloro-5-nitro-1H-indole-2-carboxylic acid typically follows a sequence of:

  • Formation of the indole-2-carboxylic acid core,
  • Introduction of the nitro group at the 5-position,
  • Introduction of the chloro substituent at the 7-position,
  • Final purification and isolation of the target compound.

The order of nitration and chlorination steps can vary depending on the starting materials and desired regioselectivity.

Stepwise Synthetic Routes

Starting Materials and Indole Core Formation

A common approach begins with substituted anilines or phenylhydrazines reacting with pyruvic acid derivatives to form indole-2-carboxylic acid frameworks. For example, the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate produces a hydrazone intermediate, which undergoes cyclization to form 5-nitroindole-2-carboxylic acid ethyl ester. Subsequent hydrolysis yields the free acid.

Step Reaction Conditions Yield / Notes
1 Condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate 20-60 min, 20–60 °C, ethanolic solution Intermediate hydrazone isolated
2 Cyclization with polyphosphoric acid in benzene 20-60 min, 85–115 °C Formation of 5-nitroindoline-2-carboxylic acid ethyl ester
3 Alkaline hydrolysis and acidification 5-8 h, 20–30 °C 5-nitroindole-2-carboxylic acid obtained
Nitration and Chlorination

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents / Catalysts Conditions Yield / Remarks Source
Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate p-nitrophenylhydrazine hydrochloride, ethyl pyruvate 20-60 min, 20–60 °C, ethanol Intermediate hydrazone isolated
Cyclization to 5-nitroindoline-2-carboxylic acid ethyl ester Polyphosphoric acid, benzene 20-60 min, 85–115 °C Efficient cyclization
Alkaline hydrolysis to free acid NaOH, 20–30 °C, 5-8 h Hydrolysis and acidification Pure 5-nitroindole-2-carboxylic acid
Nitration of indole core Nitric acid or mixed acid Controlled temp, mild conditions Selective nitration at 5-position
Chlorination at 7-position Sulfuryl chloride or N-chlorosuccinimide Mild conditions Regioselective chlorination
Buchwald–Hartwig amination for substitution Pd(OAc)2, ligands, base Elevated temp, inert atmosphere Versatile substitution
Intramolecular cyclization (advanced) Radical initiators or Pd catalysts Various High regioselectivity

Research Findings and Observations

  • The order of nitration and chlorination is critical for regioselectivity; nitration is preferably performed first to introduce the nitro group at the 5-position, followed by chlorination at the 7-position.
  • Use of polyphosphoric acid as a cyclization catalyst enables efficient formation of the indole ring from hydrazone intermediates with good yields.
  • Esterification of the carboxyl group prior to substitution reactions improves reaction efficiency and facilitates purification.
  • Advanced palladium-catalyzed cross-coupling reactions provide a flexible platform for introducing diverse substituents on the indole ring, which could be adapted for the synthesis of 7-chloro-5-nitro derivatives.
  • Radical and Heck-type intramolecular cyclizations have been demonstrated for related indole-2-carboxylic acids, suggesting potential for scale-up and structural diversification.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, featuring a chlorine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position. This arrangement gives it diverse biological activities and potential therapeutic applications.

Pharmaceutical Development

This compound serves as a building block in synthesizing pharmaceuticals. Indole derivatives, including this compound, are promising drug development candidates because they have diverse mechanisms of action against different diseases.

Antimicrobial and Anticancer Properties

This compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties. Research suggests that the nitro group can undergo bioreduction in biological systems to create reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects.

Interaction Mechanisms

Studies on interaction mechanisms have revealed that This compound interacts with specific molecular targets within cells, leading to alterations in signaling pathways, influencing cellular behavior, and potentially leading to therapeutic effects. Further research is needed to fully elucidate these mechanisms.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride, yielding 7-chloro-5-amino-1H-indole-2-carboxylic acid.
  • Substitution The chlorine atom can be replaced by nucleophiles through nucleophilic aromatic substitution, leading to various substituted derivatives depending on the nucleophile used.
  • Oxidation The indole ring may also undergo oxidation reactions, resulting in oxidized derivatives of the compound.

Structural Analogs

Several compounds share structural similarities with This compound:

Compound NameStructural FeaturesUnique Aspects
5-chloro-7-nitro-1H-indoleChlorine and nitro groups at different positionsDifferent biological activity due to positioning
7-chloro-5-amino-1H-indoleReduction product with an amino groupEnhanced solubility and potential activity
5-nitro-1H-indoleLacks chlorine at the 7th positionLess reactivity compared to chlorinated analogs

Mechanism of Action

The mechanism of action of 7-chloro-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group may facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of structurally related indole-2-carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ 209.63 Used in SAR studies; moderate skin/eye irritation
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid Cl (5), CH₃ (1,3), COOH (2) C₁₁H₁₀ClNO₂ 223.66 Explored in combinatorial libraries; limited toxicity data
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate OCH₃ (7), NO₂ (5), COOEt (2) C₁₂H₁₂N₂O₅ 264.24 Ester precursor; nitro group enhances reactivity
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₅H₉NH (7), C₆H₅ (2), COOH (5) C₂₀H₂₀N₂O₂ 320.39 Modified for receptor binding; oral toxicity (Category 4)
Indomethacin 4-Cl-benzoyl (1), CH₃ (2), OCH₃ (5), CH₂COOH (3) C₁₉H₁₆ClNO₄ 357.79 NSAID; highlights role of bulky substituents in bioactivity

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The nitro group at position 5 in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to analogs with electron-donating groups (e.g., methoxy in or methyl in ).
  • Steric Hindrance : The absence of bulky substituents (e.g., phenyl in or benzoyl in ) allows for easier functionalization at position 3 or 6.
  • Synthetic Accessibility : Hydrolysis of ethyl esters (e.g., ) is a common route to indole-2-carboxylic acids, but nitro groups may complicate purification due to high polarity .

Biological Activity

7-Chloro-5-nitro-1H-indole-2-carboxylic acid is a significant derivative of indole, characterized by its unique molecular structure that includes a chlorine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid functional group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula for this compound is C₉H₅ClN₂O₄. The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity, making it suitable for various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with palladium on carbon.
  • Substitution : The chlorine atom can undergo nucleophilic aromatic substitution.
  • Oxidation : The indole ring may be oxidized to form derivatives with altered properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves the formation of reactive intermediates upon bioreduction of the nitro group, which can interact with cellular components, leading to microbial cell death. Studies have shown that derivatives of indole, including this compound, are promising candidates for drug development against bacterial and fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies revealed that it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC50 values indicating significant potency .

Cell LineIC50 (µM)Mechanism
MCF-70.25Apoptosis induction
A-5490.30Cell cycle arrest

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound binds to enzymes and receptors, influencing their activity.
  • Formation of Reactive Intermediates : The nitro group can be reduced within biological systems to generate reactive species that modify proteins or nucleic acids.
  • Alteration of Signaling Pathways : By interacting with specific molecular targets, it can lead to changes in cellular signaling pathways that affect cell growth and survival.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of leukemia cells (MV4-11) with an IC50 value of 0.25 µM, outperforming some established HDAC inhibitors .
  • Antimicrobial Study : Another investigation showed that derivatives exhibited potent antibacterial effects against Staphylococcus aureus, suggesting that modifications in the structure could enhance activity against resistant strains.

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